An In-depth Technical Guide to the Composition and Properties of Erythrosin Yellowish (Fluorescein)
An In-depth Technical Guide to the Composition and Properties of Erythrosin Yellowish (Fluorescein)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a comprehensive technical overview of Erythrosin Yellowish, a term most commonly referring to the highly fluorescent compound fluorescein, also known by designations such as Acid Yellow 73 and C.I. 45350. The document delves into its fundamental chemical composition, physicochemical properties, synthesis, and the quantum mechanics of its fluorescence. It further outlines its critical applications in research and medicine, supported by detailed experimental protocols. The objective is to equip professionals in drug development and scientific research with the expert-level knowledge required for the effective application and analysis of this compound. It is important to distinguish this compound from Erythrosin B (FD&C Red No. 3), a tetraiodinated derivative, and from commercial "Erythrosin yellowish blends," which may contain both Erythrosin B and another dye, Eosin Y.[1] This guide focuses on the core compound, fluorescein.
Chemical Identity and Nomenclature
A precise understanding of a compound begins with its unambiguous identification. Erythrosin Yellowish, in its most common chemical context, is identified as Fluorescein.
1.1 Primary Chemical Name: Fluorescein[2][3]
1.2 Synonyms and Designations: The compound is referenced across various industries and regulatory frameworks by several names:
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C.I. 45350[5]
1.3 Chemical Identifiers: For absolute accuracy in research and regulatory submissions, the following identifiers are critical.
| Identifier | Value | Source |
| CAS Number | 2321-07-5 | [2][6] |
| Molecular Formula | C₂₀H₁₂O₅ | [2][3] |
| IUPAC Name | 3',6'-Dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | [2][4][9] |
| Molar Mass | 332.31 g/mol | [2][4][9] |
| EC Number | 219-031-8 |
1.4 Chemical Structure: The molecular architecture of fluorescein is based on a xanthene core, a tricyclic structure that forms the basis of its fluorophore properties.[2][]
Caption: Core chemical structure of Fluorescein (C₂₀H₁₂O₅).
Physicochemical Properties and pH Dependency
The utility of fluorescein is intrinsically linked to its physical and chemical characteristics, particularly its intense fluorescence and sensitivity to pH.
2.1 Spectroscopic Properties: Fluorescein is renowned for its high quantum yield and intense green fluorescence.[11]
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Isosbestic Point: An important characteristic is the isosbestic point at 460 nm, where the molar absorptivity is the same for all pH values, a feature useful for quantitative analysis regardless of solution pH.[2][6]
2.2 Solubility:
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Slightly soluble in water and alcohol.[2]
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Insoluble in benzene, chloroform, and ether.[7]
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Readily soluble in dilute aqueous bases (e.g., NaOH), forming the highly fluorescent disodium salt, uranine.[4][7][9]
2.3 pH-Dependent Equilibrium: The fluorescence of fluorescein is highly dependent on pH.[2][7] This is a critical consideration for its use in biological systems where pH can vary. The molecule exists in different ionic forms depending on the pH, with a pKa of approximately 6.4.[2][6][12] Below pH 4, it is largely in a non-fluorescent lactone form, while above pH 7, it exists predominantly as the highly fluorescent dianion.[7][9]
Sources
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- 2. Fluorescein - Wikipedia [en.wikipedia.org]
- 3. Fluorescein (Cas 2321-07-5) For Fluorescent Dye Applications [us.chemicalstore.com]
- 4. macschem.us [macschem.us]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Fluorescein | 2321-07-5 [chemicalbook.com]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. macsenlab.com [macsenlab.com]
- 9. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fluorescein | Fluorescence, Detection, Diagnostics | Britannica [britannica.com]
- 12. chimique.wordpress.com [chimique.wordpress.com]
